(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O4S/c1-31-19-4-2-3-14(21(19)32-20-10-5-15(13-28-20)22(24,25)26)11-18(12-27)33(29,30)17-8-6-16(23)7-9-17/h2-11,13H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLXRJDEKZMBY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorobenzenesulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.
Coupling with the methoxyphenyl derivative: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Introduction of the trifluoromethylpyridinyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond to a single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in inhibiting pathways involved in inflammation, suggesting that this compound could be further explored in this context.
- Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case studies have demonstrated the biological activities of similar compounds:
- Inhibition of Enzymatic Activity : Research shows that compounds with similar structures can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance .
- Molecular Docking Studies : Computational studies have indicated potential interactions with targets involved in cancer and inflammatory pathways, paving the way for further experimental validation .
- Anti-inflammatory Activity : A study evaluated a series of sulfonamide derivatives, finding that those with similar structural motifs exhibited significant inhibition of pro-inflammatory cytokines . The potential application of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile in treating conditions like rheumatoid arthritis warrants further investigation.
- Anticancer Efficacy : In vitro studies on related compounds have shown promising results against various cancer cell lines. For instance, compounds targeting the apoptosis pathway demonstrated effective inhibition of cell proliferation . This suggests that the compound may also possess anticancer properties that merit exploration.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethylpyridinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other prop-2-enenitrile derivatives, differing primarily in substituents. Key analogues include:
Key Observations:
Substituent Effects on Reactivity: The target’s sulfonyl group is more electron-withdrawing than the amino group in , likely increasing electrophilicity and acidity.
The pyridine ring’s nitrogen could engage in π-stacking or hydrogen bonding, differing from pyrimidine () or thiazole () interactions.
Solubility and Stability: The target’s CF₃ group and sulfonyl moiety may reduce aqueous solubility compared to amino () or methoxy derivatives but improve metabolic stability. Thiazole-containing compounds () often exhibit higher thermal stability due to aromatic heterocycles.
Research Findings and Hypotheses
Bioactivity Predictions
- Antimicrobial Activity : Analogues with thiazole () or pyridine rings often show antimicrobial effects. The target’s CF₃ group may enhance potency against resistant strains.
- Herbicidal Potential: Similar nitrile-containing compounds (e.g., ) exhibit herbicidal activity, suggesting possible agrochemical applications.
Physicochemical Properties
Biological Activity
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features several notable functional groups:
- Chlorobenzenesulfonyl group : Known for its role in enhancing biological activity through interactions with various enzymes.
- Methoxy and trifluoromethyl groups : These substituents can significantly influence the lipophilicity and reactivity of the molecule, potentially affecting its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its interaction with specific targets, including enzymes involved in critical biological processes.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition :
- A study examined the inhibitory effects of related compounds on AChE, revealing that modifications in the molecular structure can lead to varying degrees of inhibition. Compounds with similar structures showed IC50 values ranging from 5.4 μM to 24.3 μM against AChE, indicating moderate to strong inhibitory potential .
- Cyclooxygenase (COX) Inhibition :
- Lipoxygenase Inhibition :
Cytotoxicity
The cytotoxic effects of this compound were tested against various cancer cell lines. For instance, derivatives with similar structures showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships .
Case Studies
Several case studies have highlighted the biological significance of compounds similar to this compound:
- Study on Anti-inflammatory Properties :
- Evaluation of Antibacterial Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
